molecular formula C20H19N3O4 B1663261 Indirubin E804 CAS No. 854171-35-0

Indirubin E804

Número de catálogo B1663261
Número CAS: 854171-35-0
Peso molecular: 365.4 g/mol
Clave InChI: CKLAPOFDFZKCPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indirubin E804 (also known as IDR-E804) is a derivative of indirubin . It is a cell-permeable compound that has been shown to block the Src-Stat3 signaling pathway and display anti-tumor properties . It is a potent, reversible, and ATP-competitive inhibitor of the kinase activities of Src, Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin B .


Molecular Structure Analysis

The molecular structure of Indirubin E804 is represented by the chemical formula C20H19N3O4 . The exact mass is 365.14 and the molecular weight is 365.389 .


Chemical Reactions Analysis

Indirubin E804 has been shown to have significant effects on the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) . These effects were accompanied by decreased phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs .


Physical And Chemical Properties Analysis

Indirubin E804 is a dark red solid . It is poorly soluble in water . The calculated molecular properties are available for small molecules and natural products .

Safety And Hazards

Indirubin E804 has been shown to cause a significant increase in the malformation rate compared with control groups . It also significantly decreased the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) .

Propiedades

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin E804

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin E804
Reactant of Route 2
Indirubin E804
Reactant of Route 3
Reactant of Route 3
Indirubin E804
Reactant of Route 4
Indirubin E804
Reactant of Route 5
Indirubin E804
Reactant of Route 6
Indirubin E804

Citations

For This Compound
42
Citations
AS Babcock, AL Anderson, CD Rice - Toxicology and applied …, 2013 - Elsevier
… This study suggests that indirubin E804 is a novel and promising immunomodulating compound with potent negative effects on iNOS, IL-6, and COX-2 expression, while also …
Number of citations: 23 www.sciencedirect.com
K Miyoshi, M Takaishi, J DiGiovanni… - Journal of Dermatological …, 2012 - jdsjournal.com
Indigo naturalis, a Chinese herbal medicine, has been used for the treatment of skin disorders including eczema, aphtha, furuncles, and psoriasis [1]. Clinical trial for psoriasis with …
Number of citations: 13 www.jdsjournal.com
MR Scobie, HR Houke, CD Rice - Chemico-Biological Interactions, 2019 - Elsevier
… Indirubin E804 was superior to 7BIO as an anti-inflammatory agent, and was shown to be a potent ligand for the AHR, though TMF was able to inhibit this effect. While traditional …
Number of citations: 12 www.sciencedirect.com
S Nam, R Buettner, J Turkson, D Kim… - Proceedings of the …, 2005 - National Acad Sciences
… Furthermore, the indirubin E804 was found to block c-Src kinase activities both in vitro and in vivo. Whereas E804 inhibits tyrosyl phosphorylation and activation of Stat3 in vivo, it has no …
Number of citations: 411 www.pnas.org
AL Anderson - 2014 - tigerprints.clemson.edu
… Indirubin E804 treatment alone enhanced bacterial survival, and thus indicating that macrophages were less able to kill intracellular bacteria as a direct result of treatment. Though LPS …
Number of citations: 1 tigerprints.clemson.edu
LJ Tisch - 2021 - search.proquest.com
Natural products containing derivatives of the basic indole backbone have gained significant interest in the use against cancer cells, inflammation, and a multitude of disorders in the …
Number of citations: 2 search.proquest.com
HR Houke - 2016 - search.proquest.com
Glioblastomas are the most common malignant brain tumor, with an annual incidence of 6 in 100,000 people. Conventional treatment modalities, including chemotherapy and radiation, …
Number of citations: 4 search.proquest.com
N Heshmati, X Cheng, E Dapat… - Journal of Pharmacy …, 2014 - academic.oup.com
Objectives Anticancer indirubins are poorly soluble in water. Here, digestion of four self-emulsifying drug delivery systems (SEDDS) containing E804 (indirubin-3′-oxime 2,3-…
Number of citations: 23 academic.oup.com
T Krojer, TD Sharpe, A Roos, P Savitsky, A Amos… - thesgc.org
… Overall structure : The kinase domain of PCTAIRE1 was crystallised in the presence of the kinase inhibitor Indirubin E804. The structure shows the typica CDK insert which packs …
Number of citations: 0 www.thesgc.org
SE Dixon-Clarke, SN Shehata, T Krojer… - Biochemical …, 2017 - portlandpress.com
… inhibitors indirubin E804 and rebastinib, respectively. The structures reveal considerable conformational plasticity. In particular, the partial unfolding of the αC helix in the indirubin E804 …
Number of citations: 35 portlandpress.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.